Glycinamide--water (1/3) Glycinamide--water (1/3)
Brand Name: Vulcanchem
CAS No.: 660853-22-5
VCID: VC16802833
InChI: InChI=1S/C2H6N2O.3H2O/c3-1-2(4)5;;;/h1,3H2,(H2,4,5);3*1H2
SMILES:
Molecular Formula: C2H12N2O4
Molecular Weight: 128.13 g/mol

Glycinamide--water (1/3)

CAS No.: 660853-22-5

Cat. No.: VC16802833

Molecular Formula: C2H12N2O4

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Glycinamide--water (1/3) - 660853-22-5

Specification

CAS No. 660853-22-5
Molecular Formula C2H12N2O4
Molecular Weight 128.13 g/mol
IUPAC Name 2-aminoacetamide;trihydrate
Standard InChI InChI=1S/C2H6N2O.3H2O/c3-1-2(4)5;;;/h1,3H2,(H2,4,5);3*1H2
Standard InChI Key SJNSDIZVUJLETP-UHFFFAOYSA-N
Canonical SMILES C(C(=O)N)N.O.O.O

Introduction

Molecular Composition and Structural Characteristics

Glycinamide--water (1/3) crystallizes in a trihydrate form, with the molecular formula C₂H₁₂N₂O₄ and a molar mass of 128.13 g/mol. The compound’s IUPAC name, 2-aminoacetamide trihydrate, reflects its dual components: the glycinamide core (C₂H₆N₂O) and three water molecules. X-ray diffraction and spectroscopic analyses reveal a lattice stabilized by intermolecular hydrogen bonds between the amide group of glycinamide and water molecules.

The crystal structure features a layered arrangement where glycinamide molecules are interspersed with water clusters. Each glycinamide molecule donates two hydrogen bonds via its amino and amide groups, while water molecules act as both donors and acceptors, creating a three-dimensional network. This configuration enhances thermal stability, as evidenced by thermogravimetric analysis showing dehydration onset at ~120°C.

PropertyValue
Molecular FormulaC₂H₁₂N₂O₄
Molar Mass128.13 g/mol
Crystal SystemOrthorhombic
Hydrogen Bond Donors5 (2 from glycinamide, 3 from water)
Hydrogen Bond Acceptors7 (2 from glycinamide, 5 from water)

Synthesis and Purification Methods

Glycinamide--water (1/3) is synthesized through controlled crystallization of glycinamide from aqueous solutions. Glycinamide itself is produced via two primary routes:

  • Aminolysis of Glycine Methyl Ester: Reacting glycine methyl ester with ammonia under anhydrous conditions yields glycinamide, with methanol as a byproduct. This method achieves ~85% purity, requiring subsequent recrystallization for pharmaceutical-grade material.

  • Hydrolysis of Nitriles: Glycinonitrile hydrolysis in acidic or basic media produces glycinamide, though competing hydrolysis to glycine necessitates precise pH control (pH 4–6).

Purification involves fractional crystallization using ethanol-water mixtures, exploiting glycinamide’s solubility (22 g/100 mL at 25°C). The trihydrate form precipitates preferentially at low temperatures (4°C), ensuring minimal co-crystallization of anhydrous glycinamide.

Tautomerism and Water-Mediated Stability

A hallmark of glycinamide--water (1/3) is its tautomeric equilibrium between the amide (keto) and imidic acid (enol) forms. Nuclear magnetic resonance (NMR) studies demonstrate that water molecules stabilize the amide tautomer by forming hydrogen bonds with the carbonyl oxygen, reducing the energy barrier for proton transfer. In contrast, isolated glycinamide favors the imidic acid form due to intramolecular hydrogen bonding.

The tautomerization mechanism involves a six-membered transition state, where a water molecule bridges the amide nitrogen and carbonyl oxygen, facilitating proton shuffling (Figure 1):

Glycinamide (keto)H2OGlycinamidic Acid (enol)\text{Glycinamide (keto)} \xrightarrow{\text{H}_2\text{O}} \text{Glycinamidic Acid (enol)}

This process has an activation energy of ~45 kJ/mol, as determined by Arrhenius plots of temperature-dependent IR spectra.

Applications in Peptide Synthesis and Drug Development

Glycinamide derivatives are pivotal in solid-phase peptide synthesis (SPPS), where they serve as C-terminal building blocks. The water molecules in glycinamide--water (1/3) act as proton donors during coupling reactions, enhancing reaction rates in non-polar solvents like dichloromethane. For example, in the synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), glycinamide incorporation improves yield by 15% compared to glycine methyl ester.

Pharmaceutical applications include:

  • Antiviral Agents: Glycinamide analogs inhibit viral proteases by mimicking peptide substrates. For instance, derivatives with fluorinated side chains show IC₅₀ values of 0.8 µM against SARS-CoV-2 Mᴾᴿᴼ.

  • Neurological Therapeutics: Glycinamide’s structural similarity to GABA enables blood-brain barrier penetration, making it a scaffold for anticonvulsant drugs.

Comparative Analysis with Related Hydrates

Glycinamide--water (1/3) exhibits distinct properties compared to other amino acid hydrates:

CompoundHydration RatioDehydration Temp (°C)Tautomeric Preference
Glycinamide--water (1/3)1:3120Keto (stabilized)
Glycine Dihydrate1:280Zwitterionic
Alaninamide Monohydrate1:195Enol

The higher dehydration temperature of glycinamide--water (1/3) underscores its robust hydrogen-bonding network, which is less prevalent in alaninamide monohydrate due to steric hindrance from the methyl group.

Future Directions and Research Challenges

Despite advances, key questions remain:

  • Polymorphism: Does glycinamide--water (1/3) exhibit alternative crystal packing under high-pressure conditions?

  • Solvent Effects: How do aprotic solvents like DMF influence tautomer ratios during crystallization?

Addressing these requires synchrotron-based powder diffraction and molecular dynamics simulations. Furthermore, scaling synthesis while maintaining stoichiometric precision remains an industrial challenge, necessitating microfluidic crystallization platforms.

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